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molecular formula C13H17ClO2 B8480433 2-(3-Chloropropyl)-2-(4-methylphenyl)-1,3-dioxolane

2-(3-Chloropropyl)-2-(4-methylphenyl)-1,3-dioxolane

Cat. No. B8480433
M. Wt: 240.72 g/mol
InChI Key: XETYSLNCJSBQCZ-UHFFFAOYSA-N
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Patent
US06949680B2

Procedure details

This compound was synthesized as described under 5.a) with 20.0 g (101.6 mmol) of 4-chloro-1-(4-methylphenyl)-1-butanone (origin: Acros), 20 ml of ethylene glycol and ca. 1 g of p-toluenesulfonic acid in 120 ml of toluene to give 25.2 g (99%) of the crude compound, which was used for further functionalization. Column chromatography of 2 g (SiO2, heptane/ether 9:1) afforded 1.51 g of a yellow oil.
[Compound]
Name
5.a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Name
heptane ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
120 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=1)=[O:6].[CH2:14](O)[CH2:15][OH:16].C1(C)C=CC(S(O)(=O)=O)=CC=1.CCCCCCC.CCOCC>C1(C)C=CC=CC=1>[Cl:1][CH2:2][CH2:3][CH2:4][C:5]1([C:7]2[CH:8]=[CH:9][C:10]([CH3:13])=[CH:11][CH:12]=2)[O:16][CH2:15][CH2:14][O:6]1 |f:3.4|

Inputs

Step One
Name
5.a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
ClCCCC(=O)C1=CC=C(C=C1)C
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(CO)O
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Five
Name
heptane ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC.CCOCC
Step Six
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was synthesized
CUSTOM
Type
CUSTOM
Details
to give 25.2 g (99%) of the crude compound, which

Outcomes

Product
Name
Type
product
Smiles
ClCCCC1(OCCO1)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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